Chlorocholine Chloride-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorocholine-d4 (chloride): is a deuterium-labeled derivative of chlorocholine chloride. It is a stable isotope-labeled compound, where four hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, to study the pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorocholine-d4 (chloride) is synthesized by substituting the hydrogen atoms in chlorocholine chloride with deuterium. The process involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction typically occurs under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of chlorocholine-d4 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production is carried out under stringent quality control measures to meet the standards required for scientific research .
Chemical Reactions Analysis
Types of Reactions: Chlorocholine-d4 (chloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form deuterated analogs of the reduced products.
Substitution: Chlorocholine-d4 (chloride) can participate in substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as sodium hydroxide or potassium cyanide can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated alcohols or ketones, while reduction can produce deuterated amines or hydrocarbons .
Scientific Research Applications
Chemistry: Chlorocholine-d4 (chloride) is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterium labeling allows for precise tracking of the compound through various stages of a reaction .
Biology: In biological research, chlorocholine-d4 (chloride) is used to study metabolic pathways and the effects of deuterium substitution on biological systems. It helps in understanding the role of hydrogen atoms in biochemical processes .
Medicine: The compound is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs. Deuterium labeling provides insights into the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: Chlorocholine-d4 (chloride) is employed in the development of new drugs and agrochemicals. Its use in industrial research helps in optimizing the properties and efficacy of these products .
Mechanism of Action
Chlorocholine-d4 (chloride) exerts its effects through the incorporation of deuterium atoms, which can influence the compound’s pharmacokinetic and metabolic profiles. The presence of deuterium can alter the rate of metabolic reactions, leading to changes in the compound’s stability and bioavailability . The molecular targets and pathways involved include various enzymes and receptors that interact with the deuterated compound, affecting its overall activity and efficacy .
Comparison with Similar Compounds
Chlorocholine chloride: The non-deuterated form of chlorocholine-d4 (chloride).
Chlormequat chloride: Another plant growth regulator with similar properties.
Chlormequat-1,1,2,2-d4 chloride: A deuterated analog of chlormequat chloride
Uniqueness: Chlorocholine-d4 (chloride) is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms allows for precise tracking and analysis of the compound in various chemical and biological systems. This makes it a valuable tool in studying reaction mechanisms, metabolic pathways, and pharmacokinetics .
Properties
Molecular Formula |
C5H13Cl2N |
---|---|
Molecular Weight |
162.09 g/mol |
IUPAC Name |
(2-chloro-1,1,2,2-tetradeuterioethyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C5H13ClN.ClH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1/i4D2,5D2; |
InChI Key |
UHZZMRAGKVHANO-HGFPCDIYSA-M |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)[N+](C)(C)C.[Cl-] |
Canonical SMILES |
C[N+](C)(C)CCCl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.